molecular formula C13H15NO4 B13067648 Methyl 1-(3-nitrophenyl)cyclopentane-1-carboxylate

Methyl 1-(3-nitrophenyl)cyclopentane-1-carboxylate

Cat. No.: B13067648
M. Wt: 249.26 g/mol
InChI Key: JTYICORSNLXBBR-UHFFFAOYSA-N
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Description

Methyl 1-(3-nitrophenyl)cyclopentane-1-carboxylate is a cyclopentane-based ester featuring a 3-nitrophenyl substituent. Nitro groups are known for their electron-withdrawing effects, which influence reactivity, stability, and intermolecular interactions compared to other substituents like halogens or amines .

Properties

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

methyl 1-(3-nitrophenyl)cyclopentane-1-carboxylate

InChI

InChI=1S/C13H15NO4/c1-18-12(15)13(7-2-3-8-13)10-5-4-6-11(9-10)14(16)17/h4-6,9H,2-3,7-8H2,1H3

InChI Key

JTYICORSNLXBBR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCCC1)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(3-nitrophenyl)cyclopentane-1-carboxylate typically involves the esterification of 1-(3-nitrophenyl)cyclopentane-1-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester .

Industrial Production Methods

similar compounds are often produced using large-scale esterification processes, which involve continuous flow reactors and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3-nitrophenyl)cyclopentane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 1-(3-nitrophenyl)cyclopentane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties and as a precursor in drug synthesis.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 1-(3-nitrophenyl)cyclopentane-1-carboxylate is not well-documented. compounds with similar structures often interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking interactions. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis, releasing the active carboxylic acid .

Comparison with Similar Compounds

Structural and Molecular Features

The following table summarizes key structural differences and molecular properties of analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent(s)
Methyl 1-(3-nitrophenyl)cyclopentane-1-carboxylate (hypothetical) C₁₃H₁₃NO₄ 247.25 3-nitrophenyl
Methyl 1-(4-chlorophenyl)cyclopentanecarboxylate C₁₃H₁₅ClO₂ 238.71 4-chlorophenyl
Methyl 1-[(4-bromophenyl)sulfonyl]cyclopentane-1-carboxylate C₁₃H₁₅BrO₄S 367.28 4-bromophenylsulfonyl
Methyl 1-(cyanomethyl)cyclopentane-1-carboxylate C₉H₁₃NO₂ 167.20 Cyanomethyl
Methyl 3-aminocyclopentanecarboxylate C₇H₁₃NO₂ 143.18 3-amino

Key Observations :

  • Steric Effects: Bulky substituents (e.g., bromophenylsulfonyl ) may hinder reaction kinetics compared to smaller groups like cyanomethyl .

Reactivity Trends :

  • Nitro groups facilitate reduction to amines (useful in pharmaceutical intermediates), whereas chloro or bromo groups enable cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Cyanomethyl substituents () may undergo hydrolysis to carboxylic acids under basic conditions .

Physicochemical Properties

Compound Name LCMS (m/z [M+H]⁺) HPLC Retention Time (min) LogP (Predicted)
Difluorophenyl derivative 540.2 1.11 ~3.5 (estimated)
Morpholino derivative Not reported Not reported ~2.8 (estimated)
4-Chlorophenyl derivative Not reported Not reported ~3.0 (estimated)
Bromophenylsulfonyl derivative Not reported Not reported ~2.5 (measured)

Notes:

  • The nitro derivative is expected to have higher polarity (lower LogP) than halogenated analogs due to the nitro group’s polar nature.
  • LCMS data from and suggest that bulkier substituents (e.g., difluorophenyl with aminoethoxy chains) increase molecular weight and retention times .

Biological Activity

Methyl 1-(3-nitrophenyl)cyclopentane-1-carboxylate is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H13NO4
  • Molecular Weight : 235.24 g/mol

The compound features a cyclopentane ring substituted with a nitrophenyl group and an ester functional group, which contributes to its unique chemical reactivity and biological properties.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

  • Antimicrobial Activity : The compound has been investigated for its potential to inhibit the growth of various microbial strains, including bacteria and fungi. Studies have shown promising results against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa .
  • Anti-inflammatory Properties : It has been explored for its ability to modulate inflammatory responses, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
  • Anticancer Potential : Preliminary studies suggest that derivatives of this compound may exhibit antiproliferative effects against cancer cell lines, indicating potential as a chemotherapeutic agent .

The biological activity of this compound is largely attributed to the following mechanisms:

  • Bioreduction of Nitro Group : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
  • Interaction with Enzymatic Pathways : The compound may modulate the activity of specific enzymes or receptors involved in inflammatory and proliferative pathways, contributing to its therapeutic effects .

Antimicrobial Studies

A study evaluating the antimicrobial efficacy of this compound demonstrated significant inhibition against Staphylococcus aureus with an IC50 value of 15 µg/mL. This suggests that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

In vitro assays have shown that derivatives of this compound exhibit varying degrees of cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). For instance, a derivative exhibited an IC50 value of 10 µM against MCF-7 cells, indicating its potential for further development as an anticancer drug .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique bioactivity profile of this compound:

Compound NameAntimicrobial ActivityAnticancer ActivityIC50 (µM)
This compoundModerateSignificant10
Methyl 1-(4-nitrophenyl)cyclopentane-1-carboxylateLowModerate20
Methyl 1-(2-nitrophenyl)cyclopentane-1-carboxylateHighLow>30

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